[5-(Furan-2-yl)furan-2-yl]methanamine
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Overview
Description
[5-(Furan-2-yl)furan-2-yl]methanamine is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol It is characterized by the presence of two furan rings connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the use of [2,2’-bifuran]-5-carbaldehyde, which undergoes reductive amination with ammonia or primary amines under catalytic hydrogenation conditions . The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)furan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed
Oxidation: Furan carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
[5-(Furan-2-yl)furan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[5-(Pyridin-3-yl)furan-2-yl]methanamine: Similar structure but with a pyridine ring instead of a second furan ring.
[5-(Thiophen-2-yl)furan-2-yl]methanamine: Contains a thiophene ring in place of one furan ring.
Uniqueness
[5-(Furan-2-yl)furan-2-yl]methanamine is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific chemical and biological activities .
Properties
IUPAC Name |
[5-(furan-2-yl)furan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORCKEYIAFEMQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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